Halisulfate 7 Halisulfate 7
Brand Name: Vulcanchem
CAS No.:
VCID: VC1955661
InChI: InChI=1S/C25H40O5S.Na/c1-19-10-11-22-23(9-6-14-24(22,2)3)25(19,4)15-12-20(18-30-31(26,27)28)7-5-8-21-13-16-29-17-21;/h9,13,16-17,19-20,22H,5-8,10-12,14-15,18H2,1-4H3,(H,26,27,28);/q;+1/p-1/t19-,20?,22+,25+;/m1./s1
SMILES:
Molecular Formula: C25H39NaO5S
Molecular Weight: 474.6 g/mol

Halisulfate 7

CAS No.:

Cat. No.: VC1955661

Molecular Formula: C25H39NaO5S

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Halisulfate 7 -

Specification

Molecular Formula C25H39NaO5S
Molecular Weight 474.6 g/mol
IUPAC Name sodium;[2-[2-[(1S,2R,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-(furan-3-yl)pentyl] sulfate
Standard InChI InChI=1S/C25H40O5S.Na/c1-19-10-11-22-23(9-6-14-24(22,2)3)25(19,4)15-12-20(18-30-31(26,27)28)7-5-8-21-13-16-29-17-21;/h9,13,16-17,19-20,22H,5-8,10-12,14-15,18H2,1-4H3,(H,26,27,28);/q;+1/p-1/t19-,20?,22+,25+;/m1./s1
Standard InChI Key ACFQZRDPZZFBPV-KVJFRGJUSA-M
Isomeric SMILES C[C@@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)[O-].[Na+]
Canonical SMILES CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Properties

Halisulfate 7 (sodium;[2-[2-[(1S,2R,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-(furan-3-yl)pentyl] sulfate) is a sesterterpenoid characterized by a sulfated side chain and a furan moiety at the terminus of the molecule . Its chemical formula is C25H39NaO5S with a molecular weight of 474.6 g/mol . The compound features a distinctive linearly arranged ring system with specific stereochemistry.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Halisulfate 7

PropertyValue
Molecular FormulaC25H39NaO5S
Molecular Weight474.6 g/mol
InChIKeyACFQZRDPZZFBPV-KVJFRGJUSA-M
Exact Mass474.24159 g/mol
Physical StateNot specified in literature
SolubilityLikely soluble in polar organic solvents (based on similar compounds)

The chemical structure of Halisulfate 7 contains a decalin (bicyclic) core with four methyl groups, along with a side chain featuring both a sulfate group and a furan ring . This structural arrangement contributes to its unique biological properties and distinguishes it from other related marine-derived compounds.

Source and Isolation

Halisulfate 7 was first isolated from a marine sponge of the genus Coscinoderma collected at Yap, Federated States of Micronesia . This discovery was reported in 1999, adding to the growing catalog of bioactive compounds isolated from marine sponges.

Natural Sources

The primary natural source of Halisulfate 7 is marine sponges. Specifically, it has been isolated from:

  • Coscinoderma species collected from Yap, Federated States of Micronesia

  • Spongia irregularis collected in Papua New Guinea

Marine sponges are known to be prolific producers of bioactive secondary metabolites, often as a chemical defense mechanism against predators, competitors, and pathogens. The isolation of Halisulfate 7 represents part of the broader investigation into marine natural products as potential pharmaceutical leads.

Biological Activities

Halisulfate 7 and related compounds from marine sponges have demonstrated several notable biological activities, making them potentially valuable for pharmaceutical development.

Enzyme Inhibitory Activities

One of the most significant biological properties of Halisulfate 7 is its ability to inhibit various enzymes, particularly protein phosphatases. Research has shown that Halisulfate 7 acts as a moderate inhibitor of the catalytic subunits of mammalian Ser/Thr protein phosphatases, including:

  • Calcineurin

  • Protein Phosphatase 1 (PP-1)

  • Protein Phosphatase 2A (PP-2A)

This enzymatic inhibition profile suggests potential applications in the treatment of diseases associated with dysregulated phosphatase activity.

Antiviral Activities

While specific antiviral activity data for Halisulfate 7 itself is limited in the available search results, related compounds from the same structural class have shown significant antiviral properties. For instance, compounds with similar structural features have demonstrated inhibitory effects against:

  • Hepatitis C Virus (HCV) NS3 helicase activity

  • ATPase activity (with IC50 = 8 μM)

  • RNA binding (IC50 = 8 μM)

  • Serine protease activities (IC50 = 14 μM)

These findings suggest that Halisulfate 7 might possess similar antiviral potential, warranting further investigation.

Research Developments

Research interest in Halisulfate 7 and related sesterterpene sulfates has evolved since its initial discovery, with several important developments and revisions to our understanding of this compound.

Stereochemical Revision

Recent Research

Recent studies have expanded our understanding of the biological activities of sesterterpene sulfates like Halisulfate 7. For example, research published in 2020 demonstrated that related halisulfates (specifically halisulfate 3 and 5) significantly inhibit extended-spectrum class C β-lactamases, with efficiency comparable to established inhibitors like avibactam . This suggests potential applications in combating antibiotic resistance.

Additionally, recent investigations have focused on the mechanism of action of these compounds, with studies indicating that their biological activities may be mediated through interactions with allosteric sites rather than direct binding to catalytic cores . This mechanistic insight provides valuable direction for future drug development efforts.

Related Compounds

Halisulfate 7 belongs to a larger family of sulfated sesterterpenes isolated from marine sponges. Several structurally related compounds have been identified and characterized.

Other Halisulfates

Several other halisulfates have been identified from marine sources, including:

  • Halisulfate 1 - Showed moderate antiplasmodial activity (IC50 value of about 24 μM)

  • Halisulfate 2 - Found to be inactive in antiplasmodial assays

  • Halisulfate 3 - Demonstrated inhibition of HCV NS3 helicase and β-lactamases

  • Halisulfate 5 - Showed significant inhibition of extended-spectrum class C β-lactamases

  • Halisulfate 9 - Isolated from the same sponge sources as Halisulfate 7

  • 25-hydroxyhalisulfate 9 - A new sesterterpene sulfate isolated from Fasciospongia species

These related compounds share structural similarities with Halisulfate 7, particularly the presence of a sulfate group and often a furan moiety, which are thought to be critical for their biological activities.

Other Sesterterpene Sulfates

Beyond the halisulfate family, other structurally related sesterterpene sulfates include:

  • Suvanine - Co-isolated with halisulfate 3 and shown to inhibit HCV NS3 helicase

  • Hipposulfate C - Isolated from Spongia irregularis along with Halisulfate 7

  • Igernellin - Another sesterterpene isolated alongside Halisulfate 7

  • Irregularasulfate - A nitrogen-containing sesterterpenoid isolated from Spongia irregularis

These compounds form part of the diverse array of bioactive sesterterpenes produced by marine sponges and contribute to our understanding of the structure-activity relationships in this compound class.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator